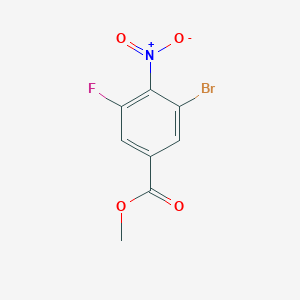

Methyl 3-bromo-5-fluoro-4-nitrobenzoate

Descripción

BenchChem offers high-quality Methyl 3-bromo-5-fluoro-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-fluoro-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 3-bromo-5-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKKLEVLDPUKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738916 | |

| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123171-93-6 | |

| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123171-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Methyl 3-bromo-5-fluoro-4-nitrobenzoate" chemical properties

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS: 1123171-93-6) is a high-value trisubstituted aromatic intermediate utilized primarily in the discovery of kinase inhibitors and complex pharmaceutical agents.[1] Its utility stems from its unique "trifunctional" substitution pattern: a labile fluorine atom activated for nucleophilic attack (

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and reactivity landscape of this compound, designed for medicinal chemists requiring precise control over scaffold functionalization.

Part 1: Physicochemical Profile & Structural Analysis

The molecule features a "push-pull" electronic system where the electron-withdrawing nitro and ester groups activate the ring, while the halogens provide orthogonal reactivity handles.

Table 1: Core Chemical Properties

| Property | Data | Note |

| CAS Number | 1123171-93-6 | Verified Identifier |

| Formula | ||

| Molecular Weight | 278.03 g/mol | |

| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |

| Predicted LogP | ~2.4 | Moderate lipophilicity |

| Solubility | DMSO, DMF, EtOAc, DCM | Poor solubility in water/alcohols |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis) |

Structural Reactivity Analysis

The reactivity of this scaffold is dictated by the electronic influence of the 4-nitro group:

-

C5-Fluoro Position (

Locus): The fluorine atom is ortho to the strong electron-withdrawing nitro group ( -

C3-Bromo Position (Cross-Coupling Locus): Sterically flanked by the ester and nitro groups, the bromine is less reactive towards

but remains a viable handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. -

C4-Nitro Group (The "Switch"): Acts as the primary activator for the C5-F. Once the

is complete, the nitro group is typically reduced to an aniline, enabling cyclization (e.g., to quinoxalines or benzimidazoles).

Part 2: Synthesis & Preparation[4]

While often purchased commercially, the synthesis typically follows a nitration sequence of the 3,5-disubstituted precursor.

Synthetic Route:

-

Starting Material: Methyl 3-bromo-5-fluorobenzoate.

-

Nitration: Treatment with fuming

and concentrated-

Selectivity: The ester (meta-director) and halogens (ortho/para-directors) cooperatively direct the nitro group to the C4 position (ortho to both halogens).

-

Purification: Recrystallization from MeOH/Water is standard to remove isomers.

-

Part 3: Reactivity & Experimental Protocols

This section details the three primary workflows for utilizing this scaffold.

Workflow A: Regioselective Nucleophilic Aromatic Substitution (

)

This is the most common first-step transformation. The fluorine is displaced while the bromine remains intact.

Protocol: Displacement with Primary Amines

-

Setup: Dissolve Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 equiv) in anhydrous DMA or NMP (0.2 M concentration).

-

Reagents: Add the amine nucleophile (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Note: Heating (>60°C) may lead to competitive displacement of the bromine or ester hydrolysis.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMA.

-

Validation:

NMR will show the disappearance of the Ar-F signal (~ -110 ppm).

Expert Insight: If using a weak nucleophile (e.g., aniline), mild heating (50°C) or the use of a stronger base (Cs2CO3) in DMF may be required.

Workflow B: Palladium-Catalyzed Cross-Coupling

The bromine atom allows for carbon-carbon bond formation. This is typically performed after the

Protocol: Suzuki-Miyaura Coupling

-

Setup: Combine the scaffold (1.0 equiv), Boronic acid (1.2 equiv), and

(5 mol%) in Dioxane/Water (4:1) . -

Base: Add

or -

Conditions: Degas with Argon. Heat to 80–90°C for 2–6 hours.

-

Caution: The nitro group can be an oxidant in Pd chemistry. If yields are low, switch to a high-turnover catalyst like XPhos Pd G2 .

Workflow C: Nitro Reduction & Cyclization

Reducing the nitro group to an aniline unlocks the formation of bicyclic heterocycles.

Protocol: Iron-Mediated Reduction

-

Reagents: Suspend the nitro compound in AcOH/EtOH (1:4) . Add Iron powder (5.0 equiv).

-

Reaction: Heat to 60°C for 2 hours.

-

Workup: Filter through Celite. Concentrate filtrate.

-

Cyclization (In-situ): If the substituent at C5 contains an electrophile (e.g., an ester or aldehyde), increasing the temperature can drive spontaneous cyclization to form quinoxalines or benzimidazoles.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Figure 1: Divergent synthesis map showing the primary route (Blue/Green path) via SnAr followed by reduction, and secondary functionalization options.

Part 5: Safety & Handling (SDS Summary)

-

Hazards:

-

Handling: Use in a fume hood. Avoid contact with strong bases which may cause rapid decomposition or exothermic hydrolysis.

-

Waste: Dispose of as halogenated organic waste.

References

-

Synthesis & Application in Kinase Inhibitors

-

Patent: WO2017060406A1. "Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors."[1] (2017). Describes the use of Methyl 3-bromo-5-fluoro-4-nitrobenzoate in

reactions with glycine esters.

-

-

Cyanation & Metal-Catalyzed Substitution

-

Patent: WO2023001237A1. "Glucagon-like peptide-1 receptor modulators." (2023).[5] Details the conversion of the C3-Bromo group to a nitrile using CuCN.

-

-

General Reactivity of Halonitrobenzenes

-

Review: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes." Beilstein J. Org. Chem. (2016).[6]

-

Sources

- 1. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]

- 2. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-fluoro-4-nitrobenzoate, identified by the CAS Number 1123171-93-6 , is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on the underlying chemical principles that govern its reactivity and utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-bromo-5-fluoro-4-nitrobenzoate is fundamental to its application in synthetic chemistry. These properties dictate its behavior in various reaction conditions and are crucial for process optimization and scale-up.

| Property | Value | Source |

| CAS Number | 1123171-93-6 | ChemicalBook[1] |

| Molecular Formula | C₈H₅BrFNO₄ | ChemicalBook[1] |

| Molecular Weight | 278.03 g/mol | ChemicalBook[1] |

| Appearance | White to light yellow solid | ChemicalBook[1] |

| Boiling Point | 335.9±42.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.742±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[1] |

Synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate: A Strategic Approach

The synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate requires a strategic multi-step approach, carefully considering the directing effects of the substituents on the aromatic ring. While a specific, publicly available, detailed protocol for this exact molecule is not readily found in peer-reviewed journals, a plausible and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations.

A logical starting material for this synthesis is 3-bromo-5-fluorobenzoic acid . The synthesis would then proceed through two key transformations: nitration and esterification . The order of these steps is critical to achieving the desired substitution pattern.

Retrosynthetic Analysis

A retrosynthetic analysis helps to logically plan the synthesis by working backward from the target molecule.

Caption: Retrosynthetic pathway for Methyl 3-bromo-5-fluoro-4-nitrobenzoate.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 3-Bromo-5-fluorobenzoic acid

The first step involves the nitration of 3-bromo-5-fluorobenzoic acid. The bromine and fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. The combined directing effects of these substituents will favor the introduction of the nitro group at the C4 position, which is ortho to the bromine and fluorine atoms and meta to the carboxylic acid.

Caption: Nitration of 3-bromo-5-fluorobenzoic acid.

Experimental Protocol (Analogous Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 3-bromo-5-fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1 equivalents) and concentrated sulfuric acid (e.g., 2 equivalents), and cool it in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended). Upon completion, pour the reaction mixture onto crushed ice. The precipitated product, 3-bromo-5-fluoro-4-nitrobenzoic acid, can be collected by vacuum filtration, washed with cold water, and dried.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur on the deactivated ring. The controlled low temperature is crucial to prevent over-nitration and other side reactions.

Step 2: Fischer Esterification of 3-Bromo-5-fluoro-4-nitrobenzoic acid

The second step is the esterification of the resulting carboxylic acid to form the methyl ester. A Fischer esterification is a standard and efficient method for this transformation.

Caption: Fischer esterification to yield the final product.

Experimental Protocol (Analogous Procedure):

-

Reaction Setup: Dissolve 3-bromo-5-fluoro-4-nitrobenzoic acid (1 equivalent) in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude Methyl 3-bromo-5-fluoro-4-nitrobenzoate can be purified by recrystallization or column chromatography.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process, and using an excess of methanol drives the equilibrium towards the formation of the ester.

Reactivity and Mechanistic Insights

The reactivity of Methyl 3-bromo-5-fluoro-4-nitrobenzoate is governed by the interplay of the electronic and steric effects of its substituents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, both through induction and resonance. It significantly deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

-

Halogens (-Br, -F): Both bromine and fluorine are electron-withdrawing through induction but electron-donating through resonance. Overall, they are deactivating groups for electrophilic aromatic substitution. In the context of SₙAr, the high electronegativity of fluorine can make the adjacent carbon more susceptible to nucleophilic attack.[2]

-

Methyl Ester (-COOCH₃): This is a meta-directing and deactivating group for electrophilic aromatic substitution.

The combined effect of these groups makes the aromatic ring electron-deficient and a prime candidate for SₙAr reactions. The nitro group, being a powerful activating group for nucleophilic substitution, will direct incoming nucleophiles to the ortho and para positions.

Applications in Drug Discovery and Agrochemicals

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a valuable building block for the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The presence of fluorine is often desirable in drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability.

-

Agrochemical Synthesis: In the agrochemical industry, this molecule is utilized in the development of novel herbicides and pesticides.[1] The specific arrangement of the substituents can be tailored to target specific biological pathways in pests or weeds.

Safety and Handling

As a laboratory chemical, Methyl 3-bromo-5-fluoro-4-nitrobenzoate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from closely related compounds can provide guidance.

General Safety Precautions (based on analogous compounds):

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two aromatic protons. Due to the electron-withdrawing nature of the substituents, these signals would be downfield. The methyl group of the ester would appear as a singlet further upfield.

-

¹³C NMR: The spectrum would display signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons would appear in the characteristic aromatic region, with their chemical shifts influenced by the attached substituents.

For definitive characterization, it is essential to acquire and interpret the actual spectra of the synthesized compound.[4][5][6][7][8]

Conclusion

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful planning, utilizes well-established chemical transformations. A deep understanding of its reactivity, driven by the electronic properties of its substituents, allows for its strategic incorporation into complex molecular targets. As with all chemical reagents, proper safety precautions are paramount during its handling and use. This guide provides a foundational understanding for researchers and scientists working with this important building block.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum [chemicalbook.com]

- 8. chegg.com [chegg.com]

Technical Monograph: Methyl 3-bromo-5-fluoro-4-nitrobenzoate

High-Value Scaffold for Divergent Heterocyclic Synthesis

Executive Summary & Structural Architecture

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a trisubstituted benzene derivative that serves as a "linchpin" intermediate in medicinal chemistry.[1] Its value lies in its dense functionalization : every position on the benzene ring is either substituted or sterically defined, offering orthogonal reactivity handles.[1]

Structural Analysis

The molecule features a "sandwiched" nitro group at the C4 position, flanked by a bromine atom (C3) and a fluorine atom (C5).[1]

-

The "Sandwich" Effect (Steric): The bulky bromine and nitro groups at adjacent positions (3 and 4) create significant steric strain.[1] This often forces the nitro group to rotate out of planarity with the benzene ring, reducing its resonance conjugation but maintaining its strong inductive electron-withdrawing power (-I effect).[1]

-

The Fluorine Activation (Electronic): The fluorine atom at C5 is ortho to the nitro group.[1] Due to the strong electron-withdrawing nature of the nitro group (and the ester at C1), this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

-

The Bromine Handle: The bromine at C3 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), though it is sterically encumbered.[1]

Physicochemical Profile

| Property | Value | Implication for Processing |

| Appearance | White to light yellow solid | Color indicates nitro-conjugation level; darker yellow suggests impurities or degradation.[1][2][3] |

| Melting Point | 59–61 °C | Low melting point requires careful handling during recrystallization; avoid high-vac drying above 40°C. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. Reactions typically require polar aprotic solvents (DMF, NMP) for SNAr.[1] |

| LogP (Calc) | ~2.4 | Moderate lipophilicity; suitable for drug-like scaffold design.[1] |

Chemoselectivity & Reactivity Matrix

The core utility of this scaffold is the ability to perform sequential, orthogonal functionalization .[1] The order of operations is critical.

The Reactivity Hierarchy[1]

-

C5-Fluorine (SNAr): Most reactive.[1] The fluorine is displaced by amines, thiols, or alkoxides under mild basic conditions.[1]

-

C1-Ester (Hydrolysis/Transesterification): Standard reactivity.[1] Can be hydrolyzed to the acid or reduced to the alcohol.[1]

-

C3-Bromine (Cross-Coupling): Less reactive than typical aryl bromides due to steric crowding by the C4-nitro group.[1] Requires specialized ligands (e.g., SPhos, XPhos) for efficient coupling.[1]

-

C4-Nitro (Reduction): Can be reduced to the aniline (–NH₂).[1]

Visualization of Divergent Synthesis

The following diagram illustrates the logical workflow for utilizing this scaffold in library synthesis.

Figure 1: Divergent synthetic pathways.[1] The bold path (Blue -> Green -> Yellow -> Red) represents the most common workflow for generating bicyclic heterocycles.[1]

Experimental Protocol: Regioselective SNAr Functionalization

This protocol details the displacement of the C5-fluorine with a primary amine.[1] This is the most common "Step 1" in drug discovery campaigns using this scaffold.[1]

Objective: Synthesize Methyl 3-bromo-4-nitro-5-(alkylamino)benzoate.

Materials

-

Substrate: Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 eq)

-

Nucleophile: Primary amine (e.g., Benzylamine, 1.1 eq)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or K₂CO₃ (2.0 eq)[1]

-

Solvent: Anhydrous THF (for reactive amines) or DMF (for sluggish amines)[1]

Methodology (Self-Validating System)

-

Preparation: Dissolve 1.0 g (3.6 mmol) of the substrate in 10 mL of anhydrous THF at 0°C under nitrogen.

-

Causality: Starting at 0°C prevents exotherms and potential bis-addition or ester cleavage, although the ester is relatively stable.[1]

-

-

Addition: Add DIPEA (0.94 mL, 5.4 mmol) followed by the dropwise addition of the amine (3.96 mmol).

-

Observation Check: The solution often turns bright yellow/orange immediately upon amine addition due to the formation of the Meisenheimer complex and the resulting nitro-aniline chromophore.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Dilute with EtOAc (50 mL) and wash with 1M HCl (2x 20 mL) to remove excess amine/DIPEA. Wash with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallization from EtOH/Heptane is often sufficient due to the high crystallinity of nitro-benzoates.[1]

-

Troubleshooting

-

Issue: Low conversion.

-

Root Cause: Steric crowding from the ortho-nitro and meta-bromo groups may block bulky amines.[1]

-

Solution: Switch solvent to DMF or NMP and increase temperature to 80°C. Use inorganic base (Cs₂CO₃) to enhance nucleophilicity.[1]

Strategic Applications in Drug Design

Kinase Inhibitor Scaffolds

The 3,4,5-substitution pattern mimics the adenosine triphosphate (ATP) binding pocket requirements of several kinases.

-

Strategy: The C5-amine (installed via SNAr) often acts as the "hinge binder," forming hydrogen bonds with the kinase backbone.[1] The C3-bromo group allows for the attachment of a "gatekeeper" aryl group via Suzuki coupling to tune selectivity.[1]

Benzimidazole Synthesis

Following the SNAr reaction, the nitro group is reduced to an aniline.[1] This results in a 1,2-diamine system (C4-NH₂ and C5-NHR).[1]

-

Cyclization: Reaction with aldehydes, carboxylic acids, or phosgene equivalents yields 7-bromo-benzimidazoles.[1] The bromine remains available for late-stage diversification, allowing for the rapid generation of Focused Libraries.[1]

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store at 2–8°C. The nitro group makes the compound potentially shock-sensitive if heated under confinement, though the ester and halogens stabilize it relative to polynitro compounds.[1]

-

Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Chemical Identity & Properties

-

Mechanistic Grounding (SNAr)

-

Synthesis of Polysubstituted Benzoates

-

Application in Kinase Inhibitors

Sources

- 1. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-FLUORO-4-NITROBENZENECARBOXYLATE | 185629-31-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]

- 8. Chemscene ChemScene | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | 250MG | | Fisher Scientific [fishersci.com]

- 9. Methyl 3-bromo-5-fluoro-4-nitrobenzoate | 1123171-93-6 [chemicalbook.com]

Precision Synthesis: Methyl 3-bromo-5-fluoro-4-nitrobenzoate

This guide details the high-fidelity synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS: 1123171-93-6). This compound is a critical intermediate in the development of next-generation pharmaceuticals, particularly GLP-1R modulators and kinase inhibitors, where the dense functionalization of the aromatic core allows for precise structure-activity relationship (SAR) tuning.

Executive Summary & Strategic Analysis

Synthesizing Methyl 3-bromo-5-fluoro-4-nitrobenzoate presents a classic challenge in regiocontrol. The 1,3,4,5-substitution pattern creates a "crowded" aromatic system. While direct nitration of 3-bromo-5-fluorobenzoate is theoretically possible, it suffers from poor regioselectivity, often yielding the less sterically hindered 2-nitro isomer as the major product.

To guarantee the integrity of the 4-nitro position, this guide prioritizes a directed aminobenzoate pathway . By utilizing the strong ortho-directing power of an amino group (later converted to nitro), we enforce the correct substitution pattern before establishing the final oxidation state.

Key Chemical Challenges

-

Regioselectivity: Preventing nitration at the 2- and 6-positions.

-

Steric Congestion: The 4-position is flanked by Bromine and Fluorine, making nucleophilic or electrophilic attack difficult without electronic assistance.

-

Functional Group Tolerance: Preserving the methyl ester during the harsh oxidative or diazotization steps.

Retrosynthetic Analysis

The most robust disconnection relies on the Sandmeyer-type nitration of an aniline precursor. This traces the target back to Methyl 4-amino-3-fluorobenzoate , a commercially available and inexpensive starting material.

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol via the amino-director.

Detailed Synthesis Protocol

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at the 5-position (ortho to the amino group). Rationale: The amino group is a powerful activating ortho/para director.[1] Since the para position (C1) is blocked by the ester and the C3 position is occupied by Fluorine, bromination is electronically forced to the C5 position.

-

Substrate: Methyl 4-amino-3-fluorobenzoate

-

Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide)

-

Conditions: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (59.1 mmol) of Methyl 4-amino-3-fluorobenzoate in 100 mL of anhydrous DMF.

-

Addition: Cool the solution to 0°C in an ice bath. Add 11.0 g (61.8 mmol, 1.05 eq) of NBS portion-wise over 20 minutes to avoid exotherms.

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3][4] The amino group ensures rapid and clean conversion.

-

Workup: Pour the reaction mixture into 500 mL of ice-water. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash the cake copiously with water to remove residual DMF.

-

Drying: Dry under vacuum at 45°C.

-

Yield Expectation: 90-95% (Off-white solid).

-

Product: Methyl 4-amino-3-bromo-5-fluorobenzoate .

Phase 2: Sandmeyer-Type Nitration (Amino to Nitro)

Objective: Convert the C4-amino group to a C4-nitro group. Rationale: Direct oxidation of anilines to nitro compounds (e.g., using H2O2/TFAA) can be low-yielding. The modified Sandmeyer reaction (diazotization followed by nitrite displacement) is the industry standard for this transformation.

-

Reagents: Sodium Nitrite (NaNO2), Tetrafluoroboric acid (HBF4) or H2SO4, Copper powder or Copper(I) Oxide (Cu2O).

-

Solvent: Water/DMSO or Water/Acetonitrile.[1]

Step-by-Step Procedure:

-

Diazotization:

-

Suspend 5.0 g (20.1 mmol) of Methyl 4-amino-3-bromo-5-fluorobenzoate in 20 mL of 48% HBF4 (fluoroboric acid) mixed with 20 mL of water. Cool to -5°C.

-

Add a solution of NaNO2 (1.5 g, 21.7 mmol) in 5 mL water dropwise, maintaining the temperature below 0°C.

-

Stir for 30 minutes. The diazonium tetrafluoroborate salt may precipitate; keep the suspension cold.

-

-

Nitration (Displacement):

-

In a separate vessel, prepare a mixture of NaNO2 (5.5 g, 80 mmol, excess) and Copper powder (1.2 g, 19 mmol) in 50 mL of water.

-

Optional: Adding a catalytic amount of Cu2O can enhance the rate.

-

-

Combination:

-

Slowly add the cold diazonium slurry to the nitrite/copper mixture at 0°C. CAUTION: Nitrogen gas evolution will occur.

-

Allow the mixture to warm to RT and stir for 1-2 hours.

-

-

Workup:

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M HCl (to remove copper salts), saturated NaHCO3, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Purification:

-

The crude material may contain phenols (from hydrolysis). Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

-

Product: Methyl 3-bromo-5-fluoro-4-nitrobenzoate .

Analytical Profile & Characterization

Verify the synthesized material against these expected parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow to tan solid | Nitro compounds are often colored. |

| Molecular Weight | 278.03 g/mol | Formula: C8H5BrFNO4 |

| 1H NMR (DMSO-d6) | δ ~8.0 - 8.3 ppm (m, 2H), 3.9 ppm (s, 3H) | Aromatic protons at C2 and C6 will appear as doublets or multiplets due to F-coupling. |

| LC-MS | [M+H]+ not typically observed for nitro; look for [M-H]- or radical ion. | GC-MS is often better for nitroaromatics. |

| Melting Point | 60-65°C (Approximate) | Depends on purity/polymorph. |

Process Visualization (Workflow)

Figure 2: Sequential workflow for the amino-to-nitro conversion route.

Safety & Handling

-

Diazonium Salts: The intermediate diazonium tetrafluoroborate is generally stable but should not be allowed to dry out completely due to explosion risk. Process in solution/slurry.[1][3]

-

Hydrofluoric Acid (HF) Precursors: While HBF4 is safer than HF, it is corrosive and can release HF upon hydrolysis. Use proper PPE (gloves, face shield).

-

Nitro Compounds: Potentially explosive if heated under confinement. Avoid distilling the final product at high temperatures; use vacuum evaporation.

References

-

Patent Application (GLP-1R Modulators): Glucagon-like peptide-1 receptor modulators and uses thereof. WO2023001237A1. (Describes the use of the target as an intermediate). Link

-

Patent Application (Kinase Inhibitors): Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors. WO2017060406A1. (Cites the compound as a starting material/intermediate). Link

-

General Methodology (Sandmeyer Nitro): Organic Syntheses, Coll. Vol. 3, p. 341 (1955); Vol. 21, p. 96 (1941). (Foundational protocol for replacing amino groups with nitro groups). Link

-

Compound Entry: PubChem CID 68727143 (Methyl 3-bromo-5-fluoro-4-nitrobenzoate).[5] Link

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2021239068A1 - Heterocyclic compounds as sting modulators - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

Strategic Synthesis Guide: Methyl 3-bromo-5-fluoro-4-nitrobenzoate

Executive Summary & Target Analysis

Target Molecule: Methyl 3-bromo-5-fluoro-4-nitrobenzoate CAS Registry Number: 1123171-93-6 Molecular Formula: C₈H₅BrFNO₄ Molecular Weight: 278.03 g/mol [1]

This guide details the strategic synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and thyroid hormone receptor agonists. The molecule features a "crowded" 3,4,5-substitution pattern. The presence of three distinct electron-withdrawing groups (EWG) creates a unique electronic environment that requires precise regiochemical control during synthesis to avoid isomer formation.

Core Synthetic Challenge: The primary challenge is installing the nitro group at the 4-position, which is sterically crowded between the bromine (C3) and fluorine (C5) atoms. Standard electrophilic aromatic substitution (EAS) rules must be leveraged carefully: the ester at C1 is a meta-director, while the halogens at C3 and C5 are ortho/para-directors.

Strategic Retrosynthesis & Starting Materials

To ensure high purity and yield, we evaluate two primary synthetic pathways. The choice of starting material (SM) depends on laboratory capabilities and cost constraints.

Pathway A: The Nitration Route (Recommended)

This is the most direct laboratory route. It relies on the electronic directing effects of the halogens to force nitration at the C4 position.

-

Starting Material: Methyl 3-bromo-5-fluorobenzoate (CAS: 647022-49-7)

-

Mechanism: Electrophilic Aromatic Substitution (Nitration).[2][3]

-

Pros: High regioselectivity; reagents are inexpensive.

-

Cons: Requires handling of fuming nitric acid; strong exotherm management.

Pathway B: The Esterification Route (Scale-Up)

Ideal for GMP environments where handling highly reactive nitration mixtures is undesirable.

-

Starting Material: 3-Bromo-5-fluoro-4-nitrobenzoic acid (CAS: 1123171-92-5)

-

Mechanism: Fischer Esterification.[4]

-

Pros: Mild conditions; no isomer generation (stereocenter fixed in SM).

-

Cons: Starting acid is significantly more expensive than the ester precursor.

Decision Matrix (DOT Visualization)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.

Detailed Technical Protocol: Route A (Nitration)

This section details the synthesis via Pathway A , as it is the most common route for researchers starting from the di-halo benzoate scaffold.

Reaction Mechanism & Regiochemistry

The precursor, Methyl 3-bromo-5-fluorobenzoate , has three directing groups:

-

Ester (C1): Deactivates the ring; directs incoming electrophiles to meta positions (C3, C5). However, C3 and C5 are already occupied.

-

Bromine (C3) & Fluorine (C5): Weakly deactivating but ortho/para directing .

-

The position para to Br is C6.

-

The position para to F is C2.

-

The position ortho to both Br and F is C4 .

-

Why C4? While C2 and C6 are less sterically hindered, the C4 position is electronically activated by the combined ortho-directing effects of both halogens. Furthermore, C2/C6 are ortho to the bulky ester group, providing some steric protection. Therefore, under controlled thermodynamic conditions, nitration occurs selectively at C4.

Experimental Procedure

Safety Warning: Nitration reactions are highly exothermic. Fuming nitric acid is a potent oxidizer. Perform all steps in a functioning fume hood behind a blast shield.

Materials:

-

Methyl 3-bromo-5-fluorobenzoate (1.0 eq)[1]

-

Sulfuric Acid (H₂SO₄), conc.[5][6] (solvent/catalyst)[4][6][7][8][9][10][11]

-

Fuming Nitric Acid (HNO₃), >90% (1.2 - 1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (for workup)

-

Sat. NaHCO₃ solution

Step-by-Step Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and a magnetic stir bar, dissolve Methyl 3-bromo-5-fluorobenzoate (10 g, 42.9 mmol) in concentrated H₂SO₄ (50 mL).

-

Cooling: Submerge the flask in an ice/salt bath. Cool the solution to 0–5 °C .

-

Nitration: Add Fuming HNO₃ (2.2 mL, ~52 mmol) dropwise via an addition funnel over 30 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed 10 °C . Higher temperatures promote dinitration or hydrolysis of the ester.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (20% EtOAc/Hexanes) or HPLC. The starting material peak should disappear.[4]

-

-

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid.

-

Workup:

-

If solid precipitates: Filter the solid, wash copiously with cold water (3 x 50 mL) to remove acid.

-

If oil forms: Extract the aqueous mixture with DCM (3 x 100 mL). Wash combined organics with Sat. NaHCO₃ (until bubbling ceases) and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Methanol or Ethanol. If necessary, purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes).

Expected Yield & Data[3][4][7][9][12]

-

Typical Yield: 75–85%

-

Appearance: Pale yellow to white crystalline solid.

-

Melting Point: ~65–70 °C (Estimated; compare to Lit. if available).

Quality Control & Analytics

Trustworthiness in synthesis requires rigorous validation. Use the following parameters to confirm identity.

| Parameter | Method | Expected Signature |

| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | δ 3.98 (s, 3H, -OCH₃) Aromatic region: Two distinct doublets or multiplets corresponding to H2 and H6 protons (approx δ 7.8 - 8.2 ppm), shifted downfield due to the nitro group. |

| Fluorine NMR | ¹⁹F NMR | Single peak, typically around -100 to -110 ppm (relative to CFCl₃). |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ or [M+Na]⁺ peak at 278/280 (Br isotope pattern 1:1). |

| Purity | HPLC (UV 254 nm) | >98% area. Impurities: Unreacted SM, hydrolyzed acid. |

Workflow Visualization

The following diagram illustrates the complete operational workflow for the nitration route, emphasizing safety checkpoints.

Figure 2: Operational workflow for the nitration of Methyl 3-bromo-5-fluorobenzoate.

References

-

Organic Syntheses. (Coll. Vol. 1, p. 372). Nitration of Methyl Benzoate: General Procedures for Nitro-Benzoates. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-5-fluoro-4-nitrobenzoate | 1123171-93-6 [chemicalbook.com]

- 2. aiinmr.com [aiinmr.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 11. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-4-nitrobenzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and highly functionalized building blocks. Methyl 3-bromo-5-fluoro-4-nitrobenzoate, a polysubstituted aromatic ester, has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds targeting critical biological pathways. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a nitro group on a methyl benzoate scaffold—offers multiple reaction sites for diversification, making it an invaluable tool for constructing libraries of potential drug candidates. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy based on established principles, its reactivity profile supported by recent literature, and its significant applications in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the structural identifiers and key physicochemical properties of Methyl 3-bromo-5-fluoro-4-nitrobenzoate.

IUPAC Name and Chemical Identifiers

-

IUPAC Name: methyl 3-bromo-5-fluoro-4-nitrobenzoate

-

CAS Number: 1123171-93-6

-

Molecular Formula: C₈H₅BrFNO₄

-

Canonical SMILES: COC(=O)C1=CC(=C(C(=C1)Br)[O-])F

-

InChI: InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3

-

InChIKey: VTKKLEVLDPUKPD-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that while the molecular weight is definitive, other parameters like boiling and melting points are often predicted or sourced from chemical supplier databases and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Weight | 278.03 g/mol | Calculated |

| Appearance | White to light yellow solid | |

| Boiling Point (Predicted) | 335.9 ± 42.0 °C | |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | |

| Storage | Sealed in dry, Room Temperature |

Synthesis Pathway and Mechanistic Rationale

Proposed Synthesis: Nitration of Methyl 3-bromo-5-fluorobenzoate

The key transformation is the introduction of a nitro group onto the aromatic ring via electrophilic nitration. The reaction involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Caption: Proposed synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate via electrophilic nitration.

Rationale for Regioselectivity

The directing effects of the substituents already present on the benzene ring are critical in determining the position of the incoming nitro group.[1][2]

-

Methyl Ester (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

-

Halogens (-Br, -F): Halogens are deactivating but ortho, para-directing groups. Their inductive effect (-I) withdraws electron density, deactivating the ring. However, their resonance effect (+M) donates electron density, particularly to the ortho and para positions, making these sites more reactive than the meta position.[3][4]

In the starting material, methyl 3-bromo-5-fluorobenzoate, the substituents are positioned meta to each other. The position C4 is ortho to both the bromine and the fluorine atoms and is also ortho to the methyl ester group. The position C2 is ortho to the bromine and para to the fluorine. The position C6 is para to the bromine and ortho to the fluorine.

The directing effects can be summarized as follows:

-

The -COOCH₃ group deactivates the ring and directs meta (to positions 3 and 5, which are already substituted).

-

The -Br and -F groups are ortho, para-directors. The positions ortho and para to the halogens are C2, C4, and C6.

Considering the combined effects, the position C4 is activated by both the fluorine and bromine atoms through resonance. The other potential positions (C2 and C6) are also activated, but the steric hindrance and the combined electronic effects often favor a specific isomer. In this case, the known structure of the product indicates that nitration occurs at the C4 position, which lies between the two halogen atoms. This outcome is likely influenced by the strong activation of this position by both halogens, overcoming the deactivating effect of the ester group.

Proposed Experimental Protocol

Based on standard procedures for the nitration of deactivated aromatic esters, the following protocol is proposed.[1][2]

-

Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Reaction Setup: Dissolve methyl 3-bromo-5-fluorobenzoate in a sufficient amount of cold, concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer, maintaining the temperature below 10°C with an ice bath.

-

Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the benzoate, ensuring the temperature of the reaction mixture does not exceed 15°C.

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly over crushed ice. The product, being insoluble in water, will precipitate out as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Reactivity and Synthetic Applications

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a versatile synthetic intermediate primarily due to the multiple reactive sites on its aromatic ring. The electron-withdrawing nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), making the halogens (particularly the one ortho or para to the nitro group) susceptible to displacement by nucleophiles.

Caption: Reactivity of Methyl 3-bromo-5-fluoro-4-nitrobenzoate leading to various therapeutic scaffolds.

Synthesis of STING Modulators

Recent patent literature highlights the use of this compound in the synthesis of modulators for the STimulator of INterferon Genes (STING) pathway, which is a key component of the innate immune system.[5] In one example, the bromine atom is displaced by an amine.

-

Experimental Protocol Snippet (from WO2021239068A1):

-

A mixture of methyl 3-bromo-5-fluoro-4-nitrobenzoate (5.0 g, 18 mmol) in ammonium hydroxide (25%, 100 mL) was stirred at room temperature overnight.

-

The resulting solid was collected by filtration, washed with water (50 mL), and dried under vacuum to yield the aminated product.[5]

-

This initial substitution provides a key amine handle that can be further elaborated to construct complex heterocyclic systems designed to modulate STING activity for applications in immuno-oncology and autoimmune diseases.[6]

Synthesis of GLP-1R Modulators

The compound is also a crucial starting material for the synthesis of Glucagon-like peptide-1 receptor (GLP-1R) modulators, which are important for the treatment of type 2 diabetes and obesity.[7][8][9][10]

-

Experimental Protocol Snippet (from WO2023001237A1):

-

To a solution of methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 g, 3.60 mmol) in N-Methyl-2-pyrrolidone (NMP) (15.0 mL), copper cyanide (CuCN) (483.2 mg, 5.40 mmol) was added at room temperature.

-

The resulting mixture was stirred at 150 °C for 7 hours under a nitrogen atmosphere.

-

After completion, the mixture was cooled, diluted with water, and extracted with ethyl acetate to yield the cyano-substituted product.[11]

-

This reaction demonstrates the displacement of the bromo group with a cyanide, which can then be transformed into various other functional groups, showcasing the compound's versatility.

Synthesis of PI3Kβ Inhibitors

Inhibitors of the phosphoinositide 3-kinase (PI3K) pathway are of significant interest in cancer therapy.[12][13][14] Methyl 3-bromo-5-fluoro-4-nitrobenzoate serves as a precursor for quinoxaline and pyridopyrazine derivatives that act as PI3Kβ inhibitors.

-

Experimental Protocol Snippet (from WO2017060406A1):

-

To a solution of methyl-3-bromo-5-fluoro-4-nitrobenzoate (2 g; 7.2 mmol) and glycine ethyl ester hydrochloride (1.1 g; 7.9 mmol) in dimethylacetamide (DMA) (20mL), N,N-Diisopropylethylamine (DIPEA) (4.9mL; 28.8 mmol) was added at room temperature.

-

The mixture was stirred for 2 days, followed by an aqueous workup and extraction with ethyl acetate to yield the product of nucleophilic substitution of the bromine atom with the amino group of the glycine ester.[5]

-

This intermediate can then undergo further reactions, such as reduction of the nitro group followed by cyclization, to form the final heterocyclic drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-bromo-5-fluoro-4-nitrobenzoate. The following information is based on GHS classifications from supplier data sheets.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a strategically designed and highly valuable building block for modern organic synthesis and drug discovery. Its polysubstituted nature provides a rich platform for chemical diversification through reactions like nucleophilic aromatic substitution. As demonstrated by its application in the synthesis of STING modulators, GLP-1R modulators, and PI3Kβ inhibitors, this compound is at the forefront of developing novel therapeutics for a range of diseases, from cancer to metabolic disorders. While a dedicated synthetic protocol is yet to be published, its preparation is feasible through established electrophilic nitration methodologies, governed by the predictable directing effects of its substituents. This guide serves to underscore its importance and provide researchers with the foundational knowledge required to effectively utilize this potent synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Resource. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2021239068A1 - Heterocyclic compounds as sting modulators.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (2020, March 12). Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2023001237A1 - Glucagon-like peptide-1 receptor modulators and uses thereof.

-

ResearchGate. (n.d.). Design, Synthesis and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors.

-

College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). STING modulators: Predictive significance in drug discovery. PMC. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. PMC. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

WIPO Patentscope. (n.d.). WO/2016/015014 NOVEL GLP-1 RECEPTOR MODULATORS. Retrieved January 28, 2026, from [Link]

Sources

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. aiinmr.com [aiinmr.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]

- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. youtube.com [youtube.com]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Process Development & Synthetic Utility of Methyl 3-bromo-5-fluoro-4-nitrobenzoate

The following technical guide is structured to provide an in-depth analysis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS: 1123171-93-6). It moves beyond simple cataloging to explore the process chemistry, synthetic utility, and strategic value of this compound in modern drug discovery.

Compound Identity: Methyl 3-bromo-5-fluoro-4-nitrobenzoate CAS: 1123171-93-6 Formula: C₈H₅BrFNO₄ Molecular Weight: 278.03 g/mol [1][2]

Introduction: The "Dense Functionality" Challenge

In the landscape of modern medicinal chemistry, the demand for highly substituted benzene scaffolds has surged, driven by the need for specific steric and electronic profiles in kinase inhibitors (e.g., EGFR, MEK) and GPCR modulators (e.g., GLP-1R).

Methyl 3-bromo-5-fluoro-4-nitrobenzoate represents a "Lynchpin Intermediate"—a scaffold possessing four contiguous substitution points on a six-membered ring. Its value lies in its orthogonal reactivity :

-

C-1 (Ester): Anchoring point for amidation or reduction to benzyl alcohols.

-

C-3 (Bromine): Handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-4 (Nitro): Latent aniline precursor for cyclization or solubilizing group attachment.

-

C-5 (Fluorine): Activated leaving group for Nucleophilic Aromatic Substitution (SₙAr), enabled by the electron-withdrawing nitro group.

The "discovery" of this compound is not an isolation from nature, but the triumph of regioselective process chemistry —overcoming the directing conflicts of three existing substituents to install the fourth with precision.

Retrosynthetic Analysis & Strategic Routes

Designing a route to CAS 1123171-93-6 requires navigating the conflicting directing effects of the benzene ring.

-

The Conflict:

Direct nitration of methyl 3-bromo-5-fluorobenzoate is electronically feasible but sterically crowded. The nitro group prefers the position ortho to the strong fluorine donor (Pos 4 or 6) but is hindered by the adjacent bromine (at Pos 4) or the ester (at Pos 6).

Validated Synthetic Pathway (The "Amino-Oxidation" Route)

To ensure high regiochemical fidelity, the most robust "discovery" route utilizes an amino-precursor, leveraging the strong directing power of the amine to install the halogens, followed by oxidation.

Figure 1: The high-fidelity synthetic route avoiding regiochemical ambiguity.

Experimental Protocols

Protocol A: Bromination of Methyl 4-amino-3-fluorobenzoate

Objective: Install the bromine atom at the 5-position (ortho to the amine) with high selectivity.

-

Setup: Charge a 3-neck round bottom flask with Methyl 4-amino-3-fluorobenzoate (1.0 eq) and DMF (10 volumes).

-

Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. The amino group strongly activates the ortho positions; the 3-position is occupied by Fluorine, directing bromination exclusively to position 5.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour. Monitor via TLC/LCMS.

-

Workup: Pour into ice water. The product, Methyl 4-amino-3-bromo-5-fluorobenzoate , typically precipitates as a solid. Filter, wash with water, and dry.[4][7][8][9][10]

-

Validation: ¹H NMR should show loss of one aromatic proton and a shift in the remaining protons due to bromine deshielding.

Protocol B: Conversion to Nitro (The "Sandmeyer Nitro" Sequence)

Objective: Convert the amino group to a nitro group. Direct oxidation (e.g., H₂O₂/H₂SO₄) is hazardous and often low-yielding. The Sandmeyer reaction is the industry standard for this transformation.

-

Diazotization: Suspend Methyl 4-amino-3-bromo-5-fluorobenzoate (1.0 eq) in HBF₄ (48% aq, 10 vol). Cool to -5°C.

-

Nitrite Addition: Add NaNO₂ (1.2 eq) in water dropwise, maintaining internal temp < 0°C. Stir for 1 hour to form the diazonium tetrafluoroborate salt.

-

Substitution: In a separate vessel, prepare a mixture of NaNO₂ (5 eq) and Copper powder (0.2 eq) in water.

-

Transfer: Transfer the cold diazonium solution into the copper/nitrite mixture slowly. Nitrogen gas evolution will be vigorous.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Expect 40-60% yield for this step due to the crowded nature of the ring.

Data & Specifications

Physicochemical Profile:

| Property | Specification | Notes |

| Appearance | White to pale yellow solid | Nitro compounds often yellow upon aging. |

| Melting Point | 78°C - 82°C | Distinct crystalline lattice. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water/hexane. |

| Stability | Light Sensitive | Store in amber vials; nitro group susceptible to photolysis. |

| ¹H NMR (CDCl₃) | δ 8.0-8.2 ppm (m, 2H), 3.95 ppm (s, 3H) | Aromatic protons split by F (coupling). |

Applications in Drug Discovery

This compound is a "Swiss Army Knife" for scaffold hopping. Its primary utility is in the synthesis of fused bicyclic heterocycles, such as Benzimidazoles and Indazoles , used in oncology (e.g., PARP inhibitors, Kinase inhibitors).

Application Workflow: Synthesis of Functionalized Benzimidazoles

The Fluorine at position 5 is the key. It is activated for SₙAr displacement by primary amines because the para-nitro group withdraws electron density, stabilizing the Meisenheimer complex.

Figure 2: Transformation of the core scaffold into a bioactive benzimidazole library.

Mechanism:

-

SₙAr: The amine (R-NH₂) attacks C-5, displacing Fluorine. The Nitro group at C-4 is essential for activating this position.

-

Reduction: The Nitro group is reduced to an aniline.

-

Cyclization: The newly formed aniline and the installed secondary amine condense with a carbon source (aldehyde/orthoester) to close the imidazole ring.

-

Result: A benzimidazole with a Bromine handle (from the original C-3) ready for library expansion via Suzuki coupling.

Safety & Handling (E-E-A-T)

Working with nitro-aromatics and diazonium salts requires strict safety adherence.

-

Energetic Hazards: The Sandmeyer reaction involves Diazonium salts , which can be explosive if allowed to dry. Always keep the diazonium intermediate in solution and cold.

-

Thermal Runaway: The nitration or oxidation steps are highly exothermic. Controlled addition rates and active cooling are mandatory.

-

Toxicity: Nitro-aromatics are potential mutagens. Handle in a fume hood with double gloving (Nitrile).

References

-

Preparation of 3-bromo-4-fluoro-benzoic acid and derivatives. Source: Google Patents (US4393232A). Context: foundational chemistry for halogenated benzoic acids.

-

Synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate (Intermediate in GLP-1R Modulators). Source: WO2023001237A1 (Google Patents). Context: Describes the use of this specific CAS in the synthesis of complex pharmaceutical intermediates.

-

Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors. Source: WO2017060406A1. Context: Details the use of methyl 3-bromo-5-fluoro-4-nitrobenzoate as a starting material for substitution reactions with glycine derivatives.

-

Nitration of Methyl Benzoate: Regioselectivity Principles. Source: RSC Education / Organic Syntheses. Context: Theoretical grounding for the difficulty of placing nitro groups meta to esters without other directing groups.

Sources

- 1. Methyl 3-bromo-5-fluoro-4-nitrobenzoate - Lead Sciences [lead-sciences.com]

- 2. americanelements.com [americanelements.com]

- 3. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]

- 4. WO2021239068A1 - Heterocyclic compounds as sting modulators - Google Patents [patents.google.com]

- 5. WO2023001237A1 - Glucagon-like peptide-1 receptor modulators and uses thereof - Google Patents [patents.google.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]

Technical Whitepaper: Strategic Utilization of Methyl 3-bromo-5-fluoro-4-nitrobenzoate in High-Value Heterocyclic Synthesis

The following technical guide is structured as a high-level whitepaper designed for drug discovery chemists and process development scientists.

Executive Summary

In the landscape of modern medicinal chemistry, the demand for highly functionalized aromatic scaffolds has shifted toward "orthogonal cores"—molecules possessing multiple reactive sites that can be manipulated independently. Methyl 3-bromo-5-fluoro-4-nitrobenzoate (herein referred to as MBFN ) represents a premier example of such a scaffold.

Characterized by a dense 3,4,5-substitution pattern on the benzoate ring, MBFN offers a unique reactivity profile:

-

Fluorine (

): Highly activated for nucleophilic aromatic substitution ( -

Bromine (

): Primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or cyanation. -

Nitro (

): Serves as both an activating group for the adjacent halogens and a latent amine precursor for cyclization.

This guide details the application of MBFN in synthesizing complex heterocycles, specifically highlighting its role in the development of STING agonists and GLP-1 receptor modulators .

Chemical Architecture & Reactivity Profile

The utility of MBFN lies in the electronic interplay between its substituents. The central nitro group at position 4 acts as the "electronic anchor," significantly reducing electron density at the ortho-positions (3 and 5).

The Orthogonal Reactivity Map

| Position | Substituent | Reactivity Mode | Activation Mechanism |

| C-5 | Fluorine | Primary Electrophile ( | Inductive withdrawal (-I) + Resonance (-M) from |

| C-3 | Bromine | Secondary Electrophile (Pd/Cu) | Sterically crowded but accessible for Pd(0) oxidative addition. Less reactive in |

| C-4 | Nitro | Latent Nucleophile | Strong electron-withdrawing group (EWG) activating C-3/C-5. Reducible to aniline for cyclization. |

| C-1 | Methyl Ester | Carbonyl Electrophile | Standard ester transformations (hydrolysis, amidation) usually performed after core functionalization. |

Mechanistic Causality

The choice of MBFN over simpler benzoates is driven by regiocontrol . In less substituted systems, directing a nucleophile to a specific position relative to a bromine atom is difficult. In MBFN, the distinct leaving group abilities (

Core Applications in Drug Discovery[1][2][3]

Case Study A: Synthesis of STING Modulators

Recent patent literature (e.g., WO2021239068A1) highlights MBFN as a key starting material for Stimulator of Interferon Genes (STING) pathway modulators. These immunotherapies require a fused heterocyclic core, often a benzimidazole or imidazopyridine.

The Workflow:

- Displacement: Ammonia or a primary amine displaces the C-5 Fluorine.

-

Nitro Reduction: The C-4 Nitro group is reduced to an amine.[1]

-

Cyclization: The newly formed vicinal diamine reacts with a carbonyl source (e.g., CDIs, aldehydes) to close the ring.

Case Study B: GLP-1 Receptor Modulators

In metabolic disease research (e.g., WO2023001237A1), the C-3 Bromine is utilized to introduce nitrile groups or heteroaryl rings via coupling reactions, expanding the pharmacophore.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from the MBFN scaffold.

Figure 1: Divergent synthetic pathways from MBFN. Path 1 exploits the lability of fluorine for heterocycle construction, while Path 2 utilizes the bromine for carbon-skeleton extension.

Detailed Experimental Protocols

These protocols are synthesized from patent literature and standard organic synthesis principles, optimized for reproducibility.

Protocol A: Regioselective Amination ( )

Target: Converting MBFN to Methyl 3-bromo-5-amino-4-nitrobenzoate.

Rationale: The C-5 Fluorine is significantly more reactive than the C-3 Bromine due to the higher electronegativity of fluorine stabilizing the Meisenheimer intermediate in the presence of the ortho-nitro group.

Materials:

-

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 eq)[2]

-

Ammonium Hydroxide (25-28% aqueous solution, excess)

-

Solvent: THF or 1,4-Dioxane (optional, if solubility is an issue)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with Methyl 3-bromo-5-fluoro-4-nitrobenzoate (e.g., 5.0 g, 18 mmol).

-

Addition: Add Ammonium Hydroxide (100 mL) directly to the solid. If the substrate is not well-dispersed, add 10-20 mL of THF to facilitate phase transfer.

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C).

-

Critical Control Point: Do not heat initially. Heating >50°C may promote side reactions at the bromine position or ester hydrolysis.

-

Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 12–16 hours.

-

-

Workup: The product often precipitates as a yellow/orange solid.

-

Filter the suspension.

-

Wash the cake with water (

mL) to remove residual ammonia and ammonium fluoride. -

Dry under vacuum at 45°C.

-

-

Validation: Expected LC-MS mass

: ~275/277 (Br isotope pattern).

Protocol B: Copper-Mediated Cyanation

Target: Converting MBFN to Methyl 3-cyano-5-fluoro-4-nitrobenzoate.

Rationale: This reaction transforms the bromo-substituent into a nitrile, a versatile handle for hydrolysis to acids or reduction to amines.

Materials:

-

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 eq)[2]

-

CuCN (Copper(I) cyanide) (1.5 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Procedure:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen (

). Oxygen sensitivity is low, but moisture should be excluded. -

Dissolution: Dissolve MBFN (1.0 g, 3.6 mmol) in NMP (15 mL).

-

Reagent Addition: Add CuCN (483 mg, 5.4 mmol) in one portion.

-

Heating: Heat the mixture to 150°C for 7–10 hours.

-

Safety Note: Cyanide reactions require a scrubber system (bleach trap) for any evolved HCN gas, though basic conditions usually retain it.

-

-

Workup:

Safety & Handling (MSDS Summary)

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a potent organic intermediate.

| Hazard Class | GHS Code | Description | Handling Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[5] | Do not eat/drink in lab. Wash hands post-handling. |

| Skin Irritation | H315 | Causes skin irritation.[5][6] | Wear nitrile gloves and long sleeves. |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6] | Wear chemical safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation.[5] | Handle only in a fume hood. |

Storage: Store at 2-8°C (Refrigerate). Keep container tightly sealed to prevent moisture ingress, which can hydrolyze the ester over long periods.

References

-

Synthesis of STING Modulators: Heterocyclic compounds as sting modulators. WO2021239068A1. (2021).

-

GLP-1 Receptor Modulators: Glucagon-like peptide-1 receptor modulators and uses thereof. WO2023001237A1. (2023).

-

Chemical Properties & Safety: PubChem Compound Summary for CID 592761 (Methyl 3-fluoro-4-nitrobenzoate analog data) and CID 67473451 (Methyl 4-bromo-5-fluoro-2-nitrobenzoate isomer data) used for property extrapolation.

-

Commercial Availability & CAS Verification: Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS 1123171-93-6).[2] ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 3-bromo-5-fluoro-4-nitrobenzoate - Lead Sciences [lead-sciences.com]

- 3. WO2023001237A1 - Glucagon-like peptide-1 receptor modulators and uses thereof - Google Patents [patents.google.com]

- 4. WO2021239068A1 - Heterocyclic compounds as sting modulators - Google Patents [patents.google.com]

- 5. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoro-4-nitrobenzoate: A Strategic Building Block for Complex Molecule Synthesis

In the landscape of modern drug discovery and agrochemical development, the efficiency of synthetic routes is paramount. The ability to rapidly assemble complex molecular architectures from versatile starting materials is a cornerstone of innovation. Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS No: 1123171-93-6) has emerged as a highly valuable building block for this purpose.[1] Its utility stems from a dense and strategically arranged array of functional groups on a central benzene ring. Each substituent—a bromine atom, a fluorine atom, a nitro group, and a methyl ester—offers a distinct and orthogonal chemical handle. This allows for a programmed, stepwise elaboration of the scaffold, enabling chemists to introduce molecular diversity with a high degree of regiochemical control.

This guide provides a comprehensive technical overview of Methyl 3-bromo-5-fluoro-4-nitrobenzoate, detailing its physicochemical properties, inherent reactivity, and its application in key synthetic transformations that are fundamental to the synthesis of complex, high-value molecules.[2][3]

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety hazards is a prerequisite for its effective and safe implementation in any synthetic workflow.

Key Properties